molecular formula C27H25NO7 B14975226 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide

Cat. No.: B14975226
M. Wt: 475.5 g/mol
InChI Key: LNZVPCWONDFXFT-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 3,5-dimethoxybenzamide moiety at position 5 (Fig. 1). The compound’s structural complexity arises from its methoxy-rich aromatic systems and heterocyclic benzofuran scaffold, which may confer unique physicochemical and biological properties.

Synthesis of analogous benzamide derivatives often employs coupling agents such as EDC∙HCl and HOBt in dry DMF under inert atmospheres, as demonstrated in the preparation of structurally related compounds . Crystallographic tools like SHELX and ORTEP-3 are critical for structural elucidation and refinement, ensuring accurate determination of substituent conformations and intermolecular interactions .

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C27H25NO7/c1-15-21-13-18(28-27(30)17-10-19(31-2)14-20(11-17)32-3)7-9-22(21)35-26(15)25(29)16-6-8-23(33-4)24(12-16)34-5/h6-14H,1-5H3,(H,28,30)

InChI Key

LNZVPCWONDFXFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in oxidative stress and inflammation pathways. This binding can inhibit the activity of these enzymes or receptors, leading to a reduction in oxidative damage and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide This compound shares a benzamide backbone but diverges in substituents. The N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl) enables metal-catalyzed C–H bond functionalization, contrasting with the methoxy-rich aromatic systems in the target compound.

b. Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide) Isoxaben, a commercial herbicide, features a 2,6-dimethoxybenzamide group linked to an isoxazole heterocycle. While both compounds share methoxy-substituted benzamide moieties, the heterocyclic core (isoxazole vs. benzofuran) and alkyl substituents (1-ethyl-1-methylpropyl vs. 3-methyl) differentiate their reactivity and bioactivity.

c. N-(3-(3,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)benzofuran-5-yl)-3,5-dimethoxybenzamide (Compound 91)
This analog from shares the benzofuran core and 3,5-dimethoxybenzamide group with the target compound. Key differences include:

  • Substituent at position 2: 4-methoxyphenyl (Compound 91) vs. 3,4-dimethoxybenzoyl (target).
  • Methyl group: Absent in Compound 91 but present at position 3 in the target.
    These variations may influence electronic properties, solubility, and intermolecular interactions in biological or material science contexts .

Structural and Functional Implications

Parameter Target Compound Compound 91 Isoxaben
Core Structure Benzofuran Benzofuran Isoxazole
Key Substituents 3,4-Dimethoxybenzoyl, 3-methyl, 3,5-dimethoxybenzamide 3,5-Dimethoxyphenyl, 4-methoxyphenyl, 3,5-dimethoxybenzamide 2,6-Dimethoxybenzamide, 1-ethyl-1-methylpropyl
Synthetic Method EDC/HOBt-mediated coupling EDC/HOBt-mediated coupling Proprietary synthesis
Potential Application Undisclosed (inferred: biochemical research) Undisclosed (food systems) Herbicide (cellulose inhibition)

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzofuran moiety : This aromatic structure contributes to the compound's chemical reactivity.
  • Dimethoxy groups : These groups may enhance the compound's solubility and stability.
  • Benzamide structure : This functional group is often associated with various biological activities.

The molecular formula of the compound is C27H25NO7C_{27}H_{25}NO_{7}, with a molecular weight of 475.5 g/mol .

Antioxidant Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance the ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. It has shown selective toxicity towards various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the benzofuran structure can significantly impact cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Activity
MCF-712.5High
A54915.0Moderate
HepG220.0Moderate
PC318.0High

Antimicrobial Properties

The antimicrobial activity of the compound has also been investigated, particularly against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for some derivatives are promising, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Activity
Bacillus subtilis50Active
Escherichia coli>100Inactive
Staphylococcus aureus75Active

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell proliferation and apoptosis pathways, modulating these processes to exert its anticancer effects .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds within the same structural family. For example:

  • Study on Antioxidative Properties : A study demonstrated that methoxy-substituted benzamides exhibited significant antioxidative activity through free radical scavenging assays .
  • Anticancer Screening : A comprehensive screening of various benzofuran derivatives revealed that those with similar structural features to our compound showed enhanced cytotoxicity against multiple cancer cell lines .

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